molecular formula C8H8F2O B8766315 1,5-Difluoro-2-methoxy-3-methylbenzene CAS No. 217085-78-4

1,5-Difluoro-2-methoxy-3-methylbenzene

Cat. No.: B8766315
CAS No.: 217085-78-4
M. Wt: 158.14 g/mol
InChI Key: YAJNGMJBXSZXQO-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-methoxy-3-methylbenzene is a substituted aromatic compound featuring two fluorine atoms at the 1- and 5-positions, a methoxy group at position 2, and a methyl group at position 2. The fluorine atoms enhance electron-withdrawing effects, while the methoxy and methyl groups influence solubility and regioselectivity in further reactions.

Properties

CAS No.

217085-78-4

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

1,5-difluoro-2-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8F2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3

InChI Key

YAJNGMJBXSZXQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The compound’s reactivity and applications can be contextualized by comparing it to analogues with similar substituents:

Halogen-Substituted Analogues

1,5-Dibromo-3-fluoro-2-methoxybenzene (CAS: 202982-75-0)

  • Structure : Bromine replaces fluorine at positions 1 and 5, with a single fluorine at position 3.
  • Key Differences :
  • Bromine’s larger atomic radius increases steric hindrance and polarizability compared to fluorine.
  • Higher molecular weight (283.92 g/mol vs. ~192.17 g/mol for the target compound) .
  • Reduced electrophilicity due to weaker electron-withdrawing effects of Br vs. F.

1,5-Dichloro-3-iodo-2-(methoxymethoxy)benzene (CAS: 1093973-12-6)

  • Structure : Chlorine (positions 1,5), iodine (position 3), and a methoxymethoxy group (position 2).
  • Key Differences :
  • Methoxymethoxy group enhances solubility in polar solvents compared to methoxy .
Boronic Acid Derivatives

2,6-Difluoro-3-methoxyphenylboronic Acid (CAS: 870779-02-5)

  • Structure : Boronic acid group at position 1, fluorine at 2 and 6, methoxy at 3.
  • Key Differences :
  • Fluorine positions (2,6 vs. 1,5) alter electronic effects in aromatic substitution reactions .
Methyl-Substituted Analogues

1,5-Diiodo-2,4-dimethylbenzene (CAS: 4102-50-5)

  • Structure : Methyl groups at positions 2 and 4, iodine at 1 and 4.
  • Key Differences :
  • Iodine’s leaving group ability contrasts with fluorine’s stability in C-F bonds .

Physical and Chemical Properties (Table 1)

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends Reactivity Notes
1,5-Difluoro-2-methoxy-3-methylbenzene C₈H₈F₂OCH₃ ~192.17 1,5-F; 2-OCH₃; 3-CH₃ Moderate in polar solvents Electrophilic substitution
1,5-Dibromo-3-fluoro-2-methoxybenzene C₇H₅Br₂FO 283.92 1,5-Br; 3-F; 2-OCH₃ Low in water SNAr reactions favored
2,6-Difluoro-3-methoxyphenylboronic Acid C₇H₆F₂O₃B 199.93 2,6-F; 3-OCH₃; 1-B(OH)₂ High in DMSO Suzuki coupling

Research Findings and Gaps

  • Reactivity Trends : Fluorine’s electron-withdrawing effect in the target compound may direct electrophilic substitution to the para position relative to the methyl group.
  • Steric Effects : The methyl group at position 3 could hinder reactions at adjacent positions, a contrast to 1,5-diiodo-2,4-dimethylbenzene, where methyl groups enhance steric protection .
  • Data Limitations : Direct experimental data (e.g., melting points, NMR shifts) for the target compound are absent in the provided evidence, necessitating further studies.

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